Superior Tensile Modulus in Polyimide Films: p-intA vs. m-intA
Polyimide films synthesized from 4,4′-diaminodiphenylacetylene (p-intA, the target compound) with rigid dianhydrides (BPDA or PMDA) exhibit considerably higher tensile modulus compared to films derived from its meta-substituted isomer, 3,3′-diaminodiphenylacetylene (m-intA) [1]. The para-linkage maintains a linear, rigid-rod conformation that resists deformation, while the meta-linkage introduces a kink that reduces chain packing efficiency and modulus. [2]
| Evidence Dimension | Tensile Modulus (qualitative comparison) |
|---|---|
| Target Compound Data | Considerably higher modulus |
| Comparator Or Baseline | m-intA (meta isomer) - lower modulus |
| Quantified Difference | Considerably higher (numerical values not provided in abstract) |
| Conditions | Polyimide films prepared from p-intA with BPDA or PMDA dianhydrides via thermal imidization. |
Why This Matters
Higher modulus directly translates to greater stiffness and dimensional stability in applications such as flexible electronics substrates and high-temperature structural composites.
- [1] Polyimide Containing Internal Acetylene Units Linked Para to the Aromatic Ring. Journal of Polymer Science Part A: Polymer Chemistry, Vol.35, No.12, 2395-2402, 1997. View Source
- [2] Tensile properties of the polyimide films showed that rigid polyimide films consisting of p-intA with BPDA or PMDA have considerably higher modulus than those consisting of m-intA. View Source
